molecular formula C14H10ClFO2 B1608129 4'-(2-Chloro-4-fluorophenoxy)acetophenone CAS No. 845866-49-1

4'-(2-Chloro-4-fluorophenoxy)acetophenone

Cat. No.: B1608129
CAS No.: 845866-49-1
M. Wt: 264.68 g/mol
InChI Key: PAWHWAXTTNKZJF-UHFFFAOYSA-N
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Description

4’-(2-Chloro-4-fluorophenoxy)acetophenone is an organic compound characterized by the presence of both chloro and fluoro substituents on a phenoxyacetophenone framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(2-Chloro-4-fluorophenoxy)acetophenone typically involves the reaction of 2-chloro-4-fluorophenol with acetophenone derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4’-(2-Chloro-4-fluorophenoxy)acetophenone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various nucleophiles replacing the chloro or fluoro groups.

Scientific Research Applications

4’-(2-Chloro-4-fluorophenoxy)acetophenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its role in the synthesis of drugs with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4’-(2-Chloro-4-fluorophenoxy)acetophenone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating biological pathways. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards molecular targets, influencing its pharmacological activity.

Comparison with Similar Compounds

  • 2-Chloro-4-fluoroacetophenone
  • 4-Chloro-4’-fluoroacetophenone
  • 2-Bromo-4’-fluoroacetophenone

Comparison: 4’-(2-Chloro-4-fluorophenoxy)acetophenone is unique due to the combination of chloro and fluoro substituents on the phenoxyacetophenone structure. This dual substitution can impart distinct chemical and physical properties, such as increased reactivity in substitution reactions and enhanced biological activity compared to its analogs.

This comprehensive overview highlights the significance of 4’-(2-Chloro-4-fluorophenoxy)acetophenone in various scientific domains, emphasizing its synthetic versatility and potential applications

Properties

IUPAC Name

1-[4-(2-chloro-4-fluorophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-9(17)10-2-5-12(6-3-10)18-14-7-4-11(16)8-13(14)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWHWAXTTNKZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373948
Record name 4'-(2-Chloro-4-fluorophenoxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-49-1
Record name 4'-(2-Chloro-4-fluorophenoxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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